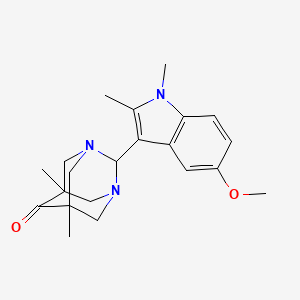
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazatricyclo(3311(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)- is a complex heterocyclic compound It is known for its unique structure, which includes a tricyclic framework with nitrogen atoms at specific positions
Métodos De Preparación
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)- involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the tricyclic framework. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA .
Comparación Con Compuestos Similares
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)- can be compared with other similar compounds, such as:
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has a similar tricyclic framework but lacks the indole moiety.
5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has different substituents on the tricyclic framework, leading to different chemical and biological properties
The uniqueness of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-5-methoxy-1H-indol-3-yl)- lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
134828-32-3 |
|---|---|
Fórmula molecular |
C21H27N3O2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(5-methoxy-1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H27N3O2/c1-13-17(15-8-14(26-5)6-7-16(15)22(13)4)18-23-9-20(2)10-24(18)12-21(3,11-23)19(20)25/h6-8,18H,9-12H2,1-5H3 |
Clave InChI |
OEEJEIOABUQVPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3N4CC5(CN3CC(C4)(C5=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


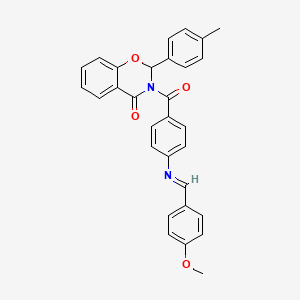
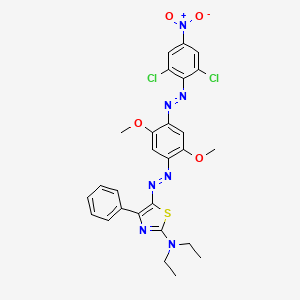


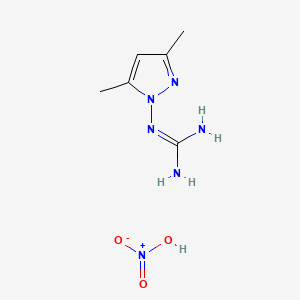
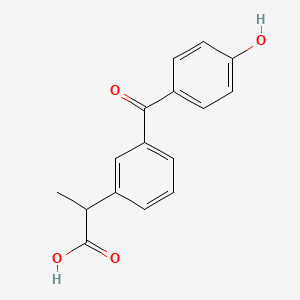
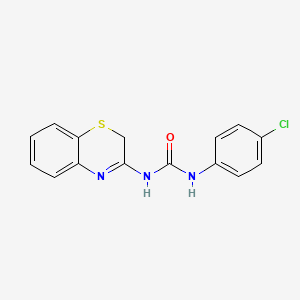
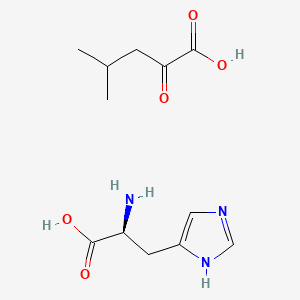
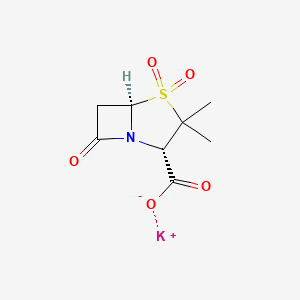
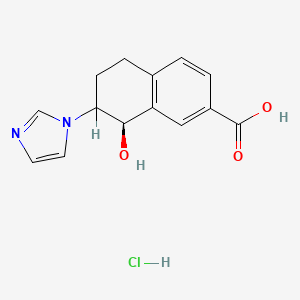

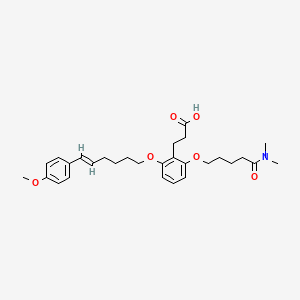
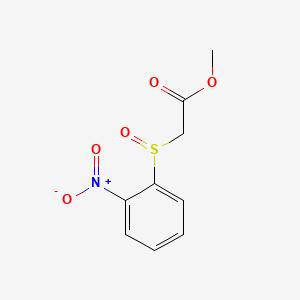
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
